6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol
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Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a methyl group (CH3). They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a methylsulfonyl compound typically consists of a sulfonyl group (SO2) attached to a methyl group (CH3). The exact structure would depend on the specific compound .Chemical Reactions Analysis
Methylsulfonyl compounds are known to participate in a variety of chemical reactions. For instance, they can act as electrophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a methylsulfonyl compound would depend on its specific structure. In general, these compounds are stable and resist decomposition at elevated temperatures .Scientific Research Applications
- ROS Levels : 6-MITC increased intracellular reactive oxygen species (ROS) levels in a dose-dependent manner, suggesting its potential as a chemopreventive agent .
Chemoprevention in Leukemia
Anti-Inflammatory Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-hydroxy-6-methylsulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c1-14(12,13)5-2-3-6-7(4-5)10(11)9-8-6/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKIXCTALATKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol |
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